3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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Overview
Description
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of piperazine, furan, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan and pyridazine rings. Common reagents used in these reactions include sulfonyl chlorides, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activity or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and has been studied for its antibacterial activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound includes a piperazine moiety and has shown significant antibacterial and antifungal activity.
Uniqueness
3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-27-18-7-5-15(14-19(18)28-2)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSQQFNQKBXCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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